1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one
Overview
Description
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one is a chemical compound known for its unique structure, which includes a trichlorophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with a furan derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The trichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound shares a similar trichlorophenyl group but differs in the presence of a trifluoromethyl group instead of a furan ring.
1-(2,4,6-Trichlorophenyl)propan-2-one: Another related compound with a similar trichlorophenyl group but a different carbonyl-containing structure.
Uniqueness
1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one is unique due to the combination of the trichlorophenyl group and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[5-(2,4,6-trichlorophenyl)furan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c1-6(16)10-2-3-11(17-10)12-8(14)4-7(13)5-9(12)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZTACJEWBDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384480 | |
Record name | 1-[5-(2,4,6-trichlorophenyl)-2-furyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671192-08-8 | |
Record name | 1-[5-(2,4,6-trichlorophenyl)-2-furyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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